[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
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Description
[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₄ClN₅O and its molecular weight is 255.7. The purity is usually 95%.
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Biological Activity
[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol, also known by its CAS number 122624-77-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C10H14ClN5O with a molecular weight of approximately 255.70 g/mol. The structure features a cyclopentene ring and a chloropyrimidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in nucleic acid metabolism. The presence of the chloropyrimidine group suggests potential inhibition of key enzymes like dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiproliferative Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
- Antiviral Properties : Another research highlighted its antiviral activity against certain viruses by inhibiting viral replication through interference with viral polymerases. This suggests potential therapeutic applications in treating viral infections .
- Enzyme Inhibition Studies : Detailed kinetic studies showed that the compound acts as a competitive inhibitor of DHFR, indicating its potential as a lead compound for developing antifolate drugs .
Properties
IUPAC Name |
[4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNURTQFRFNOOPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.